2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1-[4-(2-pyridinyl)piperazino]-1-ethanone
Description
This compound features a 3-chloro-5-(trifluoromethyl)-pyridinyl core linked to a 2-pyridinylpiperazine moiety via an ethanone bridge. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the pyridinylpiperazine component may contribute to receptor-binding interactions.
Properties
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClF3N4O/c18-13-9-12(17(19,20)21)11-23-14(13)10-16(26)25-7-5-24(6-8-25)15-3-1-2-4-22-15/h1-4,9,11H,5-8,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNPBKTOFBRDOSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)CC3=C(C=C(C=N3)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClF3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1-[4-(2-pyridinyl)piperazino]-1-ethanone is a pyridine derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and antichlamydial applications. This article synthesizes available research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.
- Molecular Formula : C16H13ClF3N3OS
- Molecular Weight : 377.69 g/mol
- CAS Number : 338762-06-4
Biological Activity Overview
Research indicates that this compound exhibits notable biological activities, particularly against various pathogens. Its structure, characterized by the trifluoromethyl and chlorinated pyridine moieties, plays a crucial role in its pharmacological effects.
Antimicrobial Activity
A key area of investigation for this compound is its antimicrobial activity . Studies have demonstrated that it can inhibit the growth of several bacterial strains and pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Neisseria meningitidis | 64 μg/mL |
| Haemophilus influenzae | 32 μg/mL |
| Chlamydia trachomatis | Moderate activity observed |
The presence of the trifluoromethyl group is particularly significant; it enhances the compound's potency against Chlamydia and other Gram-negative bacteria, suggesting that electron-withdrawing groups improve biological activity .
Study on Antichlamydial Activity
In a study published in Frontiers in Pharmacology, researchers synthesized various derivatives of the compound to evaluate their antichlamydial properties. The results indicated that compounds with electron-withdrawing groups, such as trifluoromethyl, exhibited superior activity against C. trachomatis compared to their non-fluorinated analogues. The study highlighted the importance of structural modifications in enhancing biological efficacy .
Toxicity Assessment
Toxicity studies performed on human cell lines indicated that the compound did not exhibit significant cytotoxic effects at effective concentrations. This finding is crucial for its potential therapeutic applications, as it suggests a favorable safety profile .
The mechanism by which this compound exerts its biological effects involves interference with bacterial cell processes. Preliminary studies suggest that it may disrupt chlamydial inclusion formation and affect bacterial morphology without harming host cells . Further investigation into its mode of action is ongoing, focusing on its interaction with specific bacterial targets.
Comparison with Similar Compounds
Structural Analogs with Modified Ethanone Substituents
Pyridine/Piperazine Derivatives in Agrochemicals
Several analogs with trifluoromethylpyridinyl groups are herbicides, but their structural motifs differ significantly:
- Haloxyfop-methyl (CAS 69806-40-2): Contains a phenoxypropanoate group instead of piperazino-ethanone. Used as a herbicide targeting acetyl-CoA carboxylase .
- Fluazifop-butyl (CAS 79241-46-6): Similar phenoxypropanoate backbone; demonstrates the importance of trifluoromethylpyridinyl in herbicidal activity .
Key Distinction: The target compound’s piperazino-ethanone scaffold suggests a divergent mechanism of action, possibly in neurological or antimicrobial applications, unlike the phenoxypropanoate-based agrochemicals .
Analogs with Heterocyclic Modifications
Q & A
Q. What are the established synthetic methodologies for 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1-[4-(2-pyridinyl)piperazino]-1-ethanone?
Methodological Answer: The synthesis typically involves multi-step reactions starting with functionalized pyridine and piperazine precursors. Key steps include:
Core Pyridine Substitution : Introduce the 3-chloro-5-(trifluoromethyl)pyridinyl moiety via nucleophilic aromatic substitution or cross-coupling reactions.
Piperazine Coupling : React the pyridine intermediate with 4-(2-pyridinyl)piperazine using a carbonyl linker (e.g., via a ketone formation using Friedel-Crafts acylation or amide coupling).
Purification : Column chromatography or recrystallization ensures high purity (>95%) .
Q. Table 1: Example Synthetic Conditions
| Step | Reagents/Conditions | Purpose | Yield Range |
|---|---|---|---|
| 1 | CuI, Pd(PPh₃)₄, DMF | Cross-coupling for pyridine substitution | 60-75% |
| 2 | DCC, DMAP, CH₂Cl₂ | Acylation to form ethanone bridge | 50-65% |
| 3 | Hexane/EtOAc (3:1) | Recrystallization | Purity ≥95% |
Q. How is the compound characterized using spectroscopic and chromatographic techniques?
Methodological Answer: Characterization requires a combination of techniques:
- NMR Spectroscopy : Confirm structural integrity via ¹H/¹³C NMR, focusing on pyridine (δ 8.2–8.5 ppm) and piperazine (δ 2.5–3.5 ppm) signals .
- HPLC-MS : Assess purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ at m/z 454.1) .
- X-ray Crystallography : Resolve crystal structure for stereochemical validation (if crystalline) .
Key Parameters:
- HPLC : C18 column, acetonitrile/water (70:30), flow rate 1 mL/min.
- MS : ESI+ mode, capillary voltage 3.5 kV.
Advanced Research Questions
Q. What experimental design considerations are critical when evaluating the compound’s stability under varying environmental conditions?
Methodological Answer: Adopt a split-plot design to test multiple factors (pH, temperature, light) simultaneously:
Q. Table 2: Stability Study Design
| Factor | Levels | Replicates | Duration |
|---|---|---|---|
| pH | 3, 7, 11 | 4 | 14 days |
| Temp | 4°C, 25°C, 40°C | 4 | 14 days |
Q. How can researchers address discrepancies in reported pharmacological activities across in vitro and in vivo models?
Methodological Answer: Resolve contradictions via:
Dose-Response Validation : Establish EC₅₀/IC₅₀ curves in parallel assays (e.g., enzyme inhibition vs. cell viability) .
Metabolite Profiling : Identify active metabolites using hepatic microsomes (e.g., CYP450 isoforms) to explain in vivo efficacy .
Target Engagement Studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity to intended targets (e.g., kinase domains) .
Case Example:
Q. What strategies optimize the synthetic yield of the compound while minimizing byproducts?
Methodological Answer: Optimize via Design of Experiments (DoE) :
- Variables : Catalyst loading (0.1–1.0 eq.), solvent polarity (THF vs. DMF), reaction time (12–48 h).
- Response Surface Modeling : Identify ideal conditions (e.g., 0.5 eq. Pd catalyst, DMF, 24 h) to maximize yield (75%) and purity (98%) .
- Byproduct Mitigation : Add scavengers (e.g., molecular sieves for water-sensitive steps) .
Q. Table 3: DoE Optimization Results
| Catalyst (eq.) | Solvent | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| 0.5 | DMF | 24 | 75 | 98 |
| 1.0 | THF | 48 | 60 | 92 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
